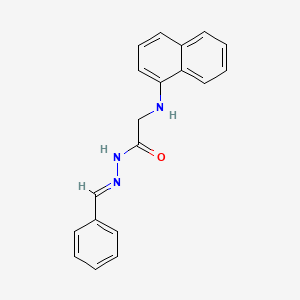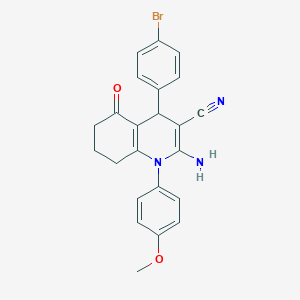![molecular formula C26H20N4O6S2 B11541372 (5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11541372.png)
(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] is a complex organic compound characterized by its unique structure, which includes piperazine and benzodioxole moieties linked through thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] typically involves multi-step organic reactions. One common method includes the condensation of piperazine with thiazole derivatives, followed by the introduction of benzodioxole groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (2Z)-2-[4-(1,3-benzodioxol-5-ylmethoxy)benzylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of (5Z,5’Z)-2,2’-piperazine-1,4-diylbis[5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4(5H)-one] lies in its dual thiazole and benzodioxole moieties, which provide a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
Molekularformel |
C26H20N4O6S2 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H20N4O6S2/c31-23-21(11-15-1-3-17-19(9-15)35-13-33-17)37-25(27-23)29-5-7-30(8-6-29)26-28-24(32)22(38-26)12-16-2-4-18-20(10-16)36-14-34-18/h1-4,9-12H,5-8,13-14H2/b21-11-,22-12- |
InChI-Schlüssel |
RUSSBQHXEKRDBA-IINORCHSSA-N |
Isomerische SMILES |
C1N(CCN(C1)C2=NC(=O)/C(=C/C3=CC4=C(OCO4)C=C3)/S2)C5=NC(=O)/C(=C/C6=CC7=C(OCO7)C=C6)/S5 |
Kanonische SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5=NC(=O)C(=CC6=CC7=C(C=C6)OCO7)S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate](/img/structure/B11541294.png)

![2-{(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11541297.png)
![3,5-Bis[(2-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11541300.png)

![N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11541314.png)
![N'-[(1E)-butylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide](/img/structure/B11541343.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-methylphenyl)benzamide](/img/structure/B11541346.png)
![N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11541361.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541364.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11541365.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11541367.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541378.png)
![2-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541379.png)
